molecular formula C4H4BClO2S B1592236 (3-Chlorothiophen-2-yl)boronic acid CAS No. 324024-80-8

(3-Chlorothiophen-2-yl)boronic acid

Cat. No. B1592236
M. Wt: 162.41 g/mol
InChI Key: SFFHGIVONBNWST-UHFFFAOYSA-N
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Description

Synthesis Analysis

(3-Chlorothiophen-2-yl)boronic acid is a key intermediate used in the biomedical industry. It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing drugs targeting specific diseases related to boron and thiophene derivatives .


Molecular Structure Analysis

The molecular formula of (3-Chlorothiophen-2-yl)boronic acid is C4H4BClO2S, and its molecular weight is 162.4 g/mol. The structure consists of a thiophene ring with a chlorine atom and a boronic acid group attached .


Chemical Reactions Analysis

(3-Chlorothiophen-2-yl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. These reactions involve transmetalation from boron to palladium, leading to the formation of new C–C bonds .

Scientific Research Applications

For “(3-Chlorothiophen-2-yl)boronic acid”, it’s important to note that it’s a specialty chemical often used in research and development . The exact applications can depend on the research goals and the other compounds used in the experiments.

  • Organic Synthesis

    • Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, are often used in organic synthesis . They can participate in various types of reactions, such as Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This makes them valuable tools in the synthesis of complex organic molecules .
  • Materials Science

    • Boronic acids can be incorporated into polymers to create boronic acid-containing hydrogels . These hydrogels have interesting properties, such as glucose-sensitivity, reversibility, and self-healing . They can be used in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Medicinal Chemistry

    • Boronic acids are also used in medicinal chemistry for drug discovery and development . They can be used to modify the chemical structures of drug molecules, potentially improving their effectiveness or reducing their side effects .
  • Chemical Synthesis

    • “(3-Chlorothiophen-2-yl)boronic acid” can be used in the synthesis of various organic compounds . The boronic acid group can react with various functional groups, enabling the formation of complex molecules .
  • Pharmaceutical Research

    • Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, can be used in the development of new pharmaceuticals . They can be used to modify the structures of drug molecules, potentially improving their effectiveness or reducing their side effects .
  • Analytical Chemistry

    • Boronic acids can be used in the development of sensors for various analytes . For example, they can be used in the design of glucose sensors, as they can form reversible covalent bonds with diols, a functional group present in glucose .

Safety And Hazards

  • Precautionary Statements : Avoid skin and eye contact, use protective gloves and clothing, avoid breathing dust, and ensure adequate ventilation .

Future Directions

Research on the applications of (3-Chlorothiophen-2-yl)boronic acid in drug development and agrochemicals continues. Its unique properties make it a promising candidate for targeted therapies and other innovative applications .

properties

IUPAC Name

(3-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFHGIVONBNWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598275
Record name (3-Chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorothiophen-2-yl)boronic acid

CAS RN

324024-80-8
Record name (3-Chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorothiophene-2-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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